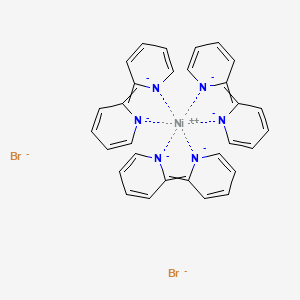

nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

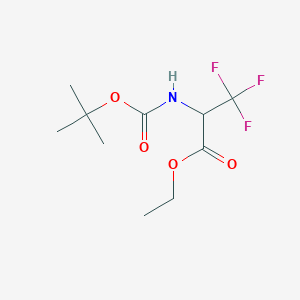

ニッケル(II)ビス(2-ピリジン-1-イル-2-イリデン-1-ピリディニド)ジブロミドは、ニッケルが+2酸化状態で存在する配位錯体です。この化合物は、2つのピリジン誘導体配位子と2つの臭化物イオンの存在が特徴です。この化合物のユニークな構造は、興味深い化学的性質と反応性を示すことを可能にし、化学のさまざまな分野で研究の対象となっています。

準備方法

合成経路と反応条件

ニッケル(II)ビス(2-ピリジン-1-イル-2-イリデン-1-ピリディニド)ジブロミドの合成は、通常、ニッケル(II)臭化物とピリジン誘導体配位子を制御された条件下で反応させることから行われます。一般的な方法の1つは、ニッケル(II)臭化物をエタノールやアセトニトリルなどの適切な溶媒に溶解し、その後ピリジン誘導体配位子を加えることです。 反応混合物を室温またはわずかに昇温した温度で撹拌して、配位錯体の形成を促進します .

工業生産方法

この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模なスケールで行われます。このプロセスは通常、収率と純度を最適化するために、温度、溶媒の選択、反応時間などの反応条件を注意深く制御します。再結晶やクロマトグラフィーなどの精製工程が採用されて、最終生成物を高純度で得ることが可能です。

化学反応解析

反応の種類

ニッケル(II)ビス(2-ピリジン-1-イル-2-イリデン-1-ピリディニド)ジブロミドは、次のようなさまざまな種類の化学反応を起こすことができます。

酸化: ニッケル中心は、特定の条件下でより高い酸化状態に酸化されることがあります。

還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を使用して、より低い酸化状態に還元されることがあります。

置換: ピリジン誘導体配位子または臭化物イオンが他の配位子に置き換わる配位子交換反応が起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。

置換: 配位子交換反応は、多くの場合、適切な溶媒の存在下で、ホスフィンやアミンなどの他の配位子を使用することで行われます。

主要な生成物

これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりニッケル(III)錯体が生成される場合があり、還元によりニッケル(I)種が生成される可能性があります。置換反応により、異なる配位子を持つ新しい配位錯体が生成されます。

科学研究における用途

ニッケル(II)ビス(2-ピリジン-1-イル-2-イリデン-1-ピリディニド)ジブロミドは、いくつかの科学研究で用途があります。

触媒: この化合物は、クロスカップリング反応や水素化反応などのさまざまな有機変換における触媒として使用されます.

材料科学: ユニークな電子特性と磁気特性を持つ新素材の開発における潜在的な用途について研究されています。

生物学的研究: 治療薬としての可能性または生物系を研究するためのプローブとしての可能性を理解するために、生物分子との相互作用が調査されています。

化学反応の分析

Types of Reactions

Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide can undergo various types of chemical reactions, including:

Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as sodium borohydride.

Substitution: Ligand exchange reactions can occur, where the pyridine-derived ligands or bromide ions are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Ligand exchange reactions often involve the use of other ligands such as phosphines or amines in the presence of a suitable solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Substitution reactions result in new coordination complexes with different ligands.

科学的研究の応用

Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide has several scientific research applications:

Material Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent or a probe for studying biological systems.

作用機序

ニッケル(II)ビス(2-ピリジン-1-イル-2-イリデン-1-ピリディニド)ジブロミドがその効果を発揮するメカニズムは、特定の用途によって異なります。触媒では、ニッケル中心はしばしばレドックスサイクルを起こし、化学結合の形成と切断を促進します。ピリジン誘導体配位子は、ニッケル中心を安定させ、その反応性を調節する上で重要な役割を果たします。 生物系では、この化合物はタンパク質や核酸と相互作用し、その構造と機能に影響を与える可能性があります .

類似の化合物との比較

類似の化合物

ピリジン誘導体配位子を持つニッケル(II)ジクロリド錯体: これらの化合物は、同様の配位環境を持ちますが、ハロゲン配位子に違いがあります。

イミダゾ[1,5-a]ピリジン配位子を持つニッケル(II)錯体: これらの錯体は、イミダゾ[1,5-a]ピリジン配位子の存在により、異なる電子特性を示します.

ユニークさ

ニッケル(II)ビス(2-ピリジン-1-イル-2-イリデン-1-ピリディニド)ジブロミドは、特定の配位子環境と臭化物イオンの存在によってユニークです。この組み合わせは、明確な反応性と安定性を付与し、特定の触媒用途や材料科学用途に適しています。

類似化合物との比較

Similar Compounds

Nickel(II) dichloride complexes with pyridine-derived ligands: These compounds have similar coordination environments but differ in the halide ligands.

Nickel(II) complexes with imidazo[1,5-a]pyridine ligands: These complexes exhibit different electronic properties due to the presence of imidazo[1,5-a]pyridine ligands.

Uniqueness

Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide is unique due to its specific ligand environment and the presence of bromide ions. This combination imparts distinct reactivity and stability, making it suitable for specific catalytic and material science applications.

特性

分子式 |

C30H24Br2N6Ni-6 |

|---|---|

分子量 |

687.1 g/mol |

IUPAC名 |

nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide |

InChI |

InChI=1S/3C10H8N2.2BrH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q3*-2;;;+2/p-2 |

InChIキー |

RIWAVFPNUXMZFW-UHFFFAOYSA-L |

正規SMILES |

C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.[Ni+2].[Br-].[Br-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448614.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12448621.png)

![Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12448637.png)

![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12448653.png)

![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide](/img/structure/B12448660.png)

![2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12448664.png)

![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)